molecular formula C24H29ClO4 B12298440 (17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate

(17-Acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate

Cat. No.: B12298440
M. Wt: 416.9 g/mol
InChI Key: MDTBKPVVPCIBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chlorsuperlutin is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions typically involve the use of reagents such as chlorinating agents and methylene donors under controlled temperature and pressure . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Chlorsuperlutin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of chlorsuperlutin with modified functional groups.

Scientific Research Applications

Chlorsuperlutin has a wide range of scientific research applications:

Mechanism of Action

Chlorsuperlutin exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and subsequent physiological effects. The molecular targets and pathways involved include the regulation of reproductive functions, modulation of the menstrual cycle, and maintenance of pregnancy .

Comparison with Similar Compounds

Chlorsuperlutin is unique among progestins due to its specific structural modifications, which confer distinct biological properties. Similar compounds include:

These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activity and applications.

Properties

Molecular Formula

C24H29ClO4

Molecular Weight

416.9 g/mol

IUPAC Name

(17-acetyl-6-chloro-10,13-dimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl) acetate

InChI

InChI=1S/C24H29ClO4/c1-13-10-19-17-12-21(25)20-11-16(28)6-8-22(20,4)18(17)7-9-23(19,5)24(13,14(2)26)29-15(3)27/h11-12,17-19H,1,6-10H2,2-5H3

InChI Key

MDTBKPVVPCIBIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(C(=C)CC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C

Origin of Product

United States

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